N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core with three distinct substituents:
- Position 4: A carboxamide group linked to a 3-chlorophenyl ring, where the chlorine atom may contribute to halogen bonding in biological targets.
- Position 5: A methyl group, providing steric simplicity and moderate electron-donating effects.
Its molecular formula is C₁₇H₁₄ClN₄OS (molecular weight: 356.84 g/mol).
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-16(17(23)19-13-6-3-5-12(18)9-13)20-21-22(11)14-7-4-8-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVIVDCYBDOOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methylsulfanylphenyl Group: This step involves the reaction of a methylsulfanylphenyl derivative with the triazole intermediate, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal potential of triazole derivatives, including N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide. Triazoles are known for their efficacy against various fungal strains due to their ability to inhibit ergosterol synthesis.
Case Study: Antifungal Activity
A study conducted on a series of triazole derivatives showed significant activity against Candida species. The compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like fluconazole. Specifically, it exhibited:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole | Candida albicans | ≤ 25 |
| Triazole | Rhodotorula mucilaginosa | ≤ 25 |
These findings suggest that this compound could serve as a promising candidate for antifungal drug development .
Anticancer Applications
The anticancer properties of triazole compounds have been extensively studied due to their ability to induce apoptosis in cancer cells. This compound has shown potential in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of this compound on several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Disruption of mitochondrial membrane |
| MCF-7 | 30 | Activation of caspase pathways |
The results indicated that the compound effectively inhibited cell proliferation and induced apoptotic-like changes in morphology .
Antimicrobial Applications
In addition to its antifungal and anticancer activities, this compound has been evaluated for its antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
The compound exhibited notable antibacterial activity, suggesting its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial or fungal enzymes, while its anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazole carboxamides, focusing on substituent variations and their implications for physicochemical properties and biological activity.
Substituent Variations at Position 1
- Target Compound : 3-(Methylsulfanyl)phenyl group.
- Compound 3o (): 2-Fluorophenyl group.
- Compound ZIPSEY (): 4-Chlorophenyl group.
Substituent Variations at Position 4 (Carboxamide)
- Target Compound : N-(3-Chlorophenyl).
- Compound LELHOB (): N-[(3-Phenyl-1,2-oxazol-5-yl)methyl].
- Compound 19a (): N-(3-Trifluoromethylphenyl).
Substituent Variations at Position 5
- Target Compound : Methyl group.
- Simplifies synthesis and reduces steric hindrance.
- Compound 3r (): Bromoquinolin-2-yl group. The bulky bromoquinoline moiety enhances π-π stacking but significantly increases molecular weight (MW = 465.3 g/mol vs. 356.84 g/mol for the target) .
- Compound in : 5-(Methoxymethyl).
Structural and Pharmacokinetic Implications
Physicochemical Properties
- The target compound balances moderate lipophilicity and molecular weight, favoring oral bioavailability.
Biological Activity
N-(3-chlorophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their varied biological activities. Its structure can be represented as follows:
- Chemical Formula : CHClNOS
- CAS Number : Not specified in the provided data.
Structural Features
The presence of the triazole ring and substituents such as the chlorophenyl and methylsulfanyl groups are crucial for its biological activity. The electronegative chlorine atom is known to enhance antiproliferative effects in related compounds, making it a significant feature for activity modulation .
Anticancer Activity
Numerous studies have reported on the anticancer properties of triazole derivatives, including the compound .
- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to have an IC value of approximately 0.43 µM against HCT116 colorectal cancer cells, demonstrating a potency greater than some established anticancer agents .
-
Mechanism of Action : The compound induces apoptosis in cancer cells by:
- Inhibiting cell proliferation : It significantly reduces the proliferation rates of treated cancer cells.
- Inducing apoptosis : It activates caspase pathways leading to programmed cell death.
- Modulating signaling pathways : The compound decreases the DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial for cancer cell survival .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications in the chemical structure can significantly influence the biological activity:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances antiproliferative activity.
- Methylsulfanyl Group : This group contributes to increased lipophilicity, improving cellular uptake and bioavailability .
Comparative Biological Data
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 0.43 | Apoptosis induction |
| Melampomagnolide B | HCT116 | 4.93 | Apoptosis induction |
Study 1: Anticancer Potency
In a study conducted by Wei et al., several triazole derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated selective cytotoxicity against multidrug-resistant cancer cells while sparing normal cells, indicating its potential for therapeutic applications .
Study 2: Mechanistic Insights
Research published in Molecules highlighted that triazole derivatives could significantly affect mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis. This study emphasizes the importance of mitochondrial pathways in mediating the effects of triazole compounds .
Q & A
Q. What are the recommended synthetic routes for this compound, and what factors influence yield optimization?
Methodological Answer: The synthesis of triazole carboxamide derivatives typically involves sequential condensation, cyclization, and functionalization steps. Key strategies include:
- Step 1: Condensation of substituted anilines (e.g., 3-chloroaniline) with isocyanides to form carboximidoyl chlorides .
- Step 2: Cyclization with sodium azide to generate the 1,2,3-triazole core .
- Step 3: Introduction of the methylsulfanylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Factors affecting yield:
- Purity of intermediates (monitored via HPLC).
- Reaction temperature (optimized between 60–80°C for cyclization).
- Solvent selection (e.g., DMF or THF for azide reactions) .
Table 1: Example Reaction Conditions for Triazole Formation
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | NaN₃, DMF, 70°C | 60–75% |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane | 50–65% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a multi-technique approach:
Q. What are the primary biological targets or enzymatic activities associated with this compound?
Methodological Answer: Triazole carboxamides are explored for enzyme inhibition due to their structural mimicry of cofactors. Documented targets include:
- Carbonic Anhydrase: IC₅₀ values in the nanomolar range for isoforms IX/XII .
- Histone Deacetylase (HDAC): Moderate inhibition (IC₅₀ ~10–20 µM) via chelation of zinc ions .
- Phosphodiesterases (PDEs): Selectivity influenced by the chloro-substituted phenyl group .
Table 2: Comparative Enzymatic Inhibition Data
| Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| CA IX | 0.12 ± 0.03 | pH 7.4, 25°C | |
| HDAC6 | 18.5 ± 2.1 | 37°C, 24h incubation |
Advanced Research Questions
Q. How can researchers address low aqueous solubility during in vitro bioactivity assays?
Methodological Answer: Low solubility (common for lipophilic triazoles) can be mitigated via:
Q. What strategies are effective in resolving contradictory data regarding inhibitory potency across enzyme isoforms?
Methodological Answer: Contradictions often arise from assay variability or isoform-specific interactions. Solutions include:
- Standardized assays: Use uniform buffer systems (e.g., Tris-HCl pH 7.8) and enzyme sources (recombinant vs. tissue-extracted) .
- Molecular docking: Compare binding poses across isoforms (e.g., CA II vs. CA IX) to identify critical residue interactions .
- Mutagenesis studies: Validate hypotheses by engineering key mutations (e.g., His64 in CA II) .
Q. What computational methods are recommended for predicting binding affinity with novel protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., methylsulfanyl vs. methoxy) .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to prioritize derivatives .
Table 3: Computational Parameters for Docking Studies
| Software | Force Field | Grid Box Size (ų) |
|---|---|---|
| AutoDock Vina | CHARMM | 20 × 20 × 20 |
| Schrödinger | OPLS4 | 15 × 15 × 15 |
Q. How can researchers optimize reaction conditions to minimize by-products during triazole cyclization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
